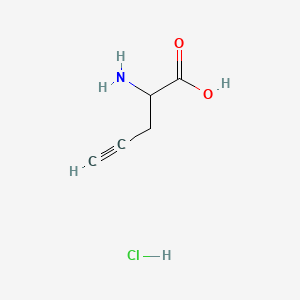

DL-Propargylglycine hydrochloride

Description

Structure

2D Structure

3D Structure of Parent

Propriétés

IUPAC Name |

2-aminopent-4-ynoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO2.ClH/c1-2-3-4(6)5(7)8;/h1,4H,3,6H2,(H,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAMBUICGODABQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCC(C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 2 Aminopent 4 Ynoic Acid Hydrochloride

Asymmetric Synthesis Approaches for Enantiomerically Pure 2-Aminopent-4-ynoic Acid Hydrochloride

The generation of enantiomerically pure α-amino acids is of paramount importance in medicinal chemistry and chemical biology. For 2-aminopent-4-ynoic acid, several strategies have been developed to control the stereochemistry at the α-carbon.

A powerful method for the asymmetric synthesis of α-amino acids involves the alkylation of chiral nickel(II) complexes of glycine (B1666218) Schiff bases. lookchem.com This strategy relies on a chiral ligand, often derived from an amino alcohol, which complexes with Ni(II) and a glycine Schiff base to form a rigid, planar structure. This complex serves as a chiral glycine equivalent.

The general approach involves the deprotonation of the glycine α-carbon to form a nucleophilic enolate, which is shielded on one face by the chiral ligand. Subsequent alkylation with an electrophile, in this case, propargyl bromide, occurs stereoselectively on the less sterically hindered face. The final steps involve the disassembly of the complex, typically with acid, to release the desired α-amino acid and recover the chiral ligand. lookchem.com

A more contemporary approach utilizes a dual catalytic system, combining a chiral aldehyde organocatalyst with a nickel catalyst for the direct asymmetric α-propargylation of N-unprotected amino acid esters. nih.gov This method generates various propargyl-functionalized α,α-disubstituted α-amino acid esters with high yields and enantioselectivities. nih.gov

Table 1: Key Features of Ni(II)-Complex Mediated Asymmetric Synthesis

| Feature | Description | Reference |

|---|---|---|

| Principle | Stereoselective alkylation of a chiral glycine-nickel(II) Schiff base complex. | lookchem.com |

| Chiral Source | A chiral ligand, often derived from an amino alcohol, which directs the approach of the electrophile. | lookchem.com |

| Electrophile | Propargyl bromide or a similar propargyl alcohol derivative. | nih.gov |

| Key Steps | 1. Formation of the chiral Ni(II) complex.2. Base-mediated deprotonation.3. Stereoselective alkylation with propargyl bromide.4. Acidic hydrolysis to release the amino acid. | lookchem.com |

| Advantage | High stereocontrol, potential for large-scale synthesis, and recovery of the chiral ligand. | lookchem.com |

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic route to direct the stereochemical outcome of a reaction. One of the most well-established methods involves the use of Evans-type oxazolidinone auxiliaries. While a specific application for 2-aminopent-4-ynoic acid is not detailed in the provided sources, the general and highly reliable methodology can be described.

The synthesis begins by acylating a chiral oxazolidinone, such as (S)-4-(phenylmethyl)-2-oxazolidinone, with a glycine equivalent (e.g., bromoacetyl bromide followed by azide (B81097) displacement). orgsyn.org The resulting N-acylated oxazolidinone is then deprotonated with a strong base like lithium diisopropylamide (LDA) to form a stereodefined enolate. This enolate is subsequently alkylated with propargyl bromide. The bulky chiral auxiliary effectively blocks one face of the enolate, leading to a highly diastereoselective alkylation. The final step is the cleavage of the auxiliary, typically under hydrolytic conditions, which yields the enantiomerically enriched 2-aminopent-4-ynoic acid and recovers the chiral auxiliary.

Biocatalysis offers a highly selective and environmentally benign alternative for producing enantiopure amino acids. A prominent method is the enzymatic resolution of a racemic mixture.

A chemo-enzymatic synthesis for L-propargylglycine has been successfully demonstrated. lookchem.com This process starts with the chemical synthesis of racemic D,L-N-acetyl-propargylglycine. This racemic mixture is then subjected to stereospecific hydrolysis using the enzyme porcine kidney acylase I. This enzyme selectively hydrolyzes the N-acetyl group from the L-enantiomer, leaving the D-enantiomer untouched. The resulting mixture of L-propargylglycine and D-N-acetyl-propargylglycine can then be easily separated due to their different chemical properties (e.g., solubility or charge), affording the desired L-enantiomer in high optical purity. lookchem.com

Another powerful enzymatic approach is the use of transaminases (TAs), which are pyridoxal-5'-phosphate (PLP)-dependent enzymes. mdpi.commbl.or.kr These enzymes can catalyze the asymmetric synthesis of a chiral amine from a prochiral ketone. In the context of 2-aminopent-4-ynoic acid, this would involve the transamination of the corresponding α-keto acid (2-oxo-pent-4-ynoic acid) using an amino donor like L-alanine or isopropylamine. The choice of a highly stereoselective transaminase can lead directly to the L- or D-enantiomer of propargylglycine (B1618536) with very high enantiomeric excess. mdpi.comnih.gov

Table 2: Enzymatic Resolution of D,L-N-acetyl-propargylglycine

| Step | Reagents & Conditions | Product | Outcome | Reference |

|---|---|---|---|---|

| Synthesis of Racemate | Diethyl α-acetamidomalonate, NaOEt, Propargyl bromide | D,L-N-acetyl-propargylglycine | Chemical synthesis of the substrate for resolution. | lookchem.com |

| Enzymatic Resolution | D,L-N-acetyl-propargylglycine, Porcine Kidney Acylase I, pH 7 | L-propargylglycine + D-N-acetyl-propargylglycine | Selective deacetylation of the L-enantiomer. | lookchem.com |

| Separation | Standard chemical separation techniques | L-propargylglycine | Isolation of the optically pure L-amino acid. | lookchem.com |

Classical and Modern Synthetic Routes to 2-Aminopent-4-ynoic Acid Hydrochloride and its Derivatives

Classical synthetic routes often involve the construction of the amino acid backbone from simpler, achiral starting materials, typically resulting in a racemic product.

The malonic ester synthesis is a cornerstone of carboxylic acid preparation and is readily adapted for amino acid synthesis. The synthesis of racemic (D,L)-propargylglycine typically starts with diethyl α-acetamidomalonate. lookchem.com

This starting material possesses a relatively acidic α-hydrogen, which can be easily removed by a moderately strong base such as sodium ethoxide (NaOEt) to generate a stabilized enolate. This enolate then acts as a nucleophile, attacking an appropriate electrophile. For the synthesis of propargylglycine, the electrophile is propargyl bromide. The reaction is a straightforward SN2 substitution, which forms a new carbon-carbon bond and yields diethyl α-acetamido-α-propargylmalonate. lookchem.com

Table 3: Malonic Ester Synthesis of Propargylglycine Precursor

| Reactant 1 | Reactant 2 | Base | Solvent | Product | Reference |

|---|

Following the alkylation of the malonic ester derivative, the synthesis is completed by hydrolysis and decarboxylation. The product from the previous step, diethyl α-acetamido-α-propargylmalonate, is subjected to hydrolysis under basic or acidic conditions.

In a typical procedure, treatment with one equivalent of aqueous alkali (like NaOH) leads to the selective saponification of one of the two ester groups, yielding the monoethyl α-acetamido-α-propargylmalonate. lookchem.com This substituted malonic acid derivative is a β-dicarbonyl compound (specifically, a β-amido-β-carboxylic ester), which is prone to decarboxylation upon heating. Heating the monoacid intermediate readily induces the loss of carbon dioxide, a process that proceeds through a cyclic six-membered transition state, to afford ethyl D,L-N-acetyl-propargylglycinate. lookchem.com

Complete hydrolysis of both ester groups and the amide group under more vigorous acidic conditions (e.g., refluxing in concentrated HCl) will directly yield the final racemic 2-aminopent-4-ynoic acid hydrochloride. caymanchem.com The simultaneous hydrolysis and decarboxylation under harsh acidic conditions is a common final step in malonic ester syntheses. caymanchem.com

Derivatization from N-acetyl-2-aminopent-4-ynoic acid

The synthesis of 2-aminopent-4-ynoic acid hydrochloride can be achieved from its N-acetylated precursor, N-acetyl-2-aminopent-4-ynoic acid. This transformation is a standard deprotection reaction, typically accomplished through acid hydrolysis. The process generally involves heating the N-acetylated compound in the presence of a strong mineral acid, such as hydrochloric acid (HCl). acs.orgmdpi.comscience.gov

The reaction mechanism involves the protonation of the amide carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by a water molecule leads to the formation of a tetrahedral intermediate. The collapse of this intermediate, followed by proton transfer, results in the cleavage of the amide bond, liberating the free amine and acetic acid. When hydrochloric acid is used as the catalyst, it not only facilitates the hydrolysis but also protonates the newly freed amino group, directly yielding the corresponding hydrochloride salt, 2-aminopent-4-ynoic acid hydrochloride. mdpi.com This method is a common and effective procedure for removing N-acetyl protecting groups in amino acid chemistry. acs.orgscience.gov

Chemical Functionalization of the Alkyne Moiety

The terminal alkyne group in 2-aminopent-4-ynoic acid is a highly versatile functional handle for carbon-carbon bond formation and the construction of more complex molecular architectures. Two of the most powerful strategies for its functionalization are the palladium-catalyzed Sonogashira cross-coupling and the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".

Sonogashira Cross-Coupling Reactions with Aryl and Alkene Halides

The Sonogashira reaction is a robust and widely used method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. science.govrsc.org This reaction employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. medchemexpress.com In the context of 2-aminopent-4-ynoic acid, this reaction allows for the direct attachment of various aryl or alkene substituents to the terminal carbon of the alkyne, yielding a range of 2-amino-5-substituted-pent-4-ynoic acid derivatives. acs.org This method has been successfully applied to the coupling of the amino acid with various aryl halides and has been shown to be effective with alkenyl chlorides as well. acs.orgacs.org

Achieving high yields and preventing side reactions in the Sonogashira coupling of amino acid substrates requires careful optimization of reaction conditions. acs.org Key parameters that are typically adjusted include the choice of palladium catalyst, copper salt, solvent, and base. mdpi.com

Research into the synthesis of optically pure (S)-2-amino-5-arylpent-4-ynoic acids involved a systematic optimization of the Sonogashira reaction conditions using a nickel-complexed (S)-2-aminopent-4-ynoic acid as the substrate. acs.org The study found that the combination of a palladium catalyst and a copper(I) salt was essential for the reaction to proceed efficiently. acs.org

The table below summarizes the findings from the optimization study for the coupling of the Ni-complexed amino acid with 4-iodotoluene. acs.org

| Parameter | Variation | Outcome/Yield |

| Palladium Catalyst | Pd(PPh₃)₄ | 85% |

| PdCl₂(PPh₃)₂ | 88% | |

| Pd(OAc)₂ | 80% | |

| Copper(I) Source | CuI | 88% (with PdCl₂(PPh₃)₂) |

| No CuI | No reaction | |

| Solvent | DMF | 88% |

| THF | 75% | |

| Acetonitrile | 65% | |

| Base | Diisopropylamine (B44863) | 88% |

| Triethylamine | 82% | |

| Piperidine | 85% |

Based on these results, the optimal conditions were identified as using PdCl₂(PPh₃)₂ as the palladium source, CuI as the co-catalyst, diisopropylamine as the base, and DMF as the solvent. acs.org These mild conditions are crucial for preserving the integrity of the amino acid moiety and its stereochemistry. acs.org

Performing palladium-catalyzed cross-coupling reactions directly on free amino acids like 2-aminopent-4-ynoic acid presents significant challenges. acs.org The presence of both a free amino (–NH₂) and a carboxyl (–COOH) group can interfere with the catalytic cycle. sigmaaldrich.com These functional groups can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation. sigmaaldrich.com Furthermore, the amine base required for the Sonogashira reaction can cause undesirable side reactions with the amino acid.

To overcome these issues, a common strategy is the use of protecting groups. In a notable synthesis of (S)-2-amino-5-arylpent-4-ynoic acids, researchers employed a nickel(II) complex to simultaneously protect the amino and carboxyl groups of (S)-2-aminopent-4-ynoic acid. acs.org This was achieved by reacting the amino acid with (S)-2-{N-[N'-(benzylprolyl)]amino}benzophenone (BPB) and nickel(II) nitrate (B79036) to form a stable square planar complex. acs.org This complex effectively masked the reactive sites of the amino acid, allowing the Sonogashira coupling to proceed smoothly on the terminal alkyne without interfering with the palladium catalyst. acs.org After the successful coupling, the nickel complex was cleaved to yield the desired free amino acid product with excellent optical purity. acs.org

Click Chemistry Applications (Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC))

The terminal alkyne of 2-aminopent-4-ynoic acid makes it an ideal substrate for "click chemistry," a concept that describes reactions that are high-yielding, modular, and biocompatible. Specifically, it is a reagent for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), one of the most prominent click reactions. medchemexpress.com This reaction involves the facile and highly specific coupling of a terminal alkyne with an azide to form a stable triazole ring. nih.gov

The CuAAC reaction is renowned for its reliability, selectivity, and tolerance of a wide variety of functional groups, and it proceeds under mild, often aqueous, conditions. This makes 2-aminopent-4-ynoic acid a valuable building block for bioconjugation, allowing it to be linked to proteins, nucleic acids, polymers, or other molecules that have been functionalized with an azide group.

The core of the CuAAC reaction is the formation of a 1,4-disubstituted 1,2,3-triazole linkage. nih.gov When 2-aminopent-4-ynoic acid is reacted with an organic azide (R-N₃) in the presence of a copper(I) catalyst, a [3+2] cycloaddition occurs. The reaction mechanism is believed to involve the formation of a copper(I) acetylide intermediate from the terminal alkyne of the amino acid. This intermediate then reacts with the azide, proceeding through a six-membered copper-containing ring intermediate before undergoing protonation to yield the final, stable 1,4-disubstituted triazole product. nih.gov

This reaction is highly regioselective, exclusively producing the 1,4-isomer, in contrast to the uncatalyzed thermal reaction which yields a mixture of 1,4- and 1,5-regioisomers. The resulting triazole ring is chemically stable and serves as a robust, hydrolytically stable linker, effectively replacing functionalities like the amide bond in various applications. This transformation has been widely used to create peptidotriazoles and other complex biomolecular conjugates.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) in Bioorthogonal Contexts

Bioorthogonal chemistry refers to chemical reactions that can occur inside living systems without interfering with native biochemical processes. researchgate.netnih.gov Among these, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) has emerged as a powerful tool for labeling and imaging biomolecules. researchgate.netnih.gov This reaction involves the cycloaddition of a strained cyclooctyne (B158145) with an azide to form a stable triazole ring. researchgate.netrsc.org A key advantage of SPAAC is that it proceeds readily at physiological temperatures and in aqueous environments without the need for cytotoxic copper catalysts that are required for the conventional copper-catalyzed azide-alkyne cycloaddition (CuAAC). nih.gov

2-Aminopent-4-ynoic acid serves as a critical synthetic precursor for introducing the necessary alkyne handle into biological molecules. As a synthetic amino acid, it can be incorporated into peptides and proteins using standard peptide synthesis methodologies. medchemexpress.com Once integrated, the terminal alkyne group of the amino acid residue acts as a chemical reporter, ready to react with a probe molecule containing a strained cyclooctyne, such as bicyclo[6.1.0]nonyne (BCN) or dibenzocyclooctyne (DBCO). nih.gov This enables the specific attachment of cargo molecules—such as fluorescent dyes, imaging agents, or therapeutic compounds—to the target biomolecule in a cellular environment. nih.gov

The reaction mechanism is driven by the high ring strain of the cyclooctyne, which significantly lowers the activation energy of the cycloaddition with the azide. nih.gov The process is highly selective and biocompatible, making it a cornerstone of modern chemical biology for applications ranging from protein tracking to drug delivery. researchgate.netnih.gov

Table 1: Features of SPAAC in Bioorthogonal Applications

| Feature | Description | Relevance to 2-Aminopent-4-ynoic Acid |

| Reaction Type | [3+2] Cycloaddition | The terminal alkyne of the amino acid reacts with an azide-functionalized probe. nih.gov |

| Key Reactants | Strained Cyclooctyne and Azide | The amino acid provides the alkyne handle for reaction with a cyclooctyne-azide pair. |

| Catalyst | None (Metal-free) | Avoids the cytotoxicity associated with copper catalysts, making it ideal for live-cell imaging. nih.gov |

| Reaction Rate | Fast at physiological temperatures | Enables rapid labeling of biomolecules in their native environment. chemrxiv.org |

| Product | Stable 1,2,3-triazole linkage | Forms a robust, covalent bond between the target molecule and the probe. nih.gov |

| Application | Bio-labeling, Imaging, Drug Delivery | Allows for the specific modification of proteins and other biomolecules containing the amino acid. nih.gov |

Other Alkyne Functionalizations

The terminal alkyne of 2-aminopent-4-ynoic acid hydrochloride is amenable to a variety of other chemical transformations beyond cycloadditions. These reactions further expand its utility as a synthetic intermediate.

Michael Additions: The Michael reaction, or conjugate addition, typically involves the addition of a nucleophile to an α,β-unsaturated carbonyl compound. masterorganicchemistry.com While the alkyne in 2-aminopent-4-ynoic acid is not a standard Michael acceptor, its deprotonated form, the acetylide, can act as a soft nucleophile and participate in conjugate additions to appropriate Michael acceptors. youtube.com Furthermore, various nucleophiles, including amines and thiols, can add across the activated alkyne system under certain conditions, a process analogous to Michael addition. youtube.com

Mannich Reactions: The Mannich reaction is a three-component condensation that forms a β-amino-carbonyl compound, known as a Mannich base. wikipedia.org The reaction involves an aldehyde, a primary or secondary amine, and an enolizable carbonyl compound. organic-chemistry.org The alkyne functionality of 2-aminopent-4-ynoic acid can be incorporated into Mannich-type products. The acetylide derived from the amino acid can act as the carbon nucleophile, attacking a pre-formed iminium ion (generated from the aldehyde and amine) to yield propargylamines. organic-chemistry.orgorgchemres.org This transformation is a powerful method for C-C bond formation.

Aldol Reactions: Similar to the Mannich reaction, the acetylide anion generated from 2-aminopent-4-ynoic acid can participate in aldol-type addition reactions. It can act as a potent nucleophile, attacking the carbonyl carbon of aldehydes or ketones. masterorganicchemistry.com This reaction, after an aqueous workup, yields a propargylic alcohol, providing a route to more complex structures containing both amino acid and alcohol functionalities.

SN2 Reactions: The terminal proton of the alkyne group is weakly acidic and can be removed by a strong base (like sodium amide) to form a terminal acetylide anion. youtube.com This acetylide is a strong carbon nucleophile and can readily participate in bimolecular nucleophilic substitution (SN2) reactions with primary alkyl halides. This reaction allows for the straightforward extension of the carbon chain, attaching a variety of alkyl groups to the alkyne terminus. youtube.com

Table 2: Summary of Alkyne Functionalization Reactions

| Reaction | Nucleophile | Electrophile | Product Type |

| Michael Addition | External Nucleophile (e.g., R₂NH, RSH) | Activated Alkyne | β-functionalized Alkene |

| Mannich Reaction | Acetylide (from amino acid) | Iminium Ion | Propargylamine Derivative |

| Aldol-type Addition | Acetylide (from amino acid) | Aldehyde or Ketone | Propargylic Alcohol Derivative |

| SN2 Reaction | Acetylide (from amino acid) | Primary Alkyl Halide | Internally Substituted Alkyne |

Synthesis of Methyl Ester Hydrochloride Derivatives

The synthesis of the methyl ester of 2-aminopent-4-ynoic acid is a common transformation to protect the carboxylic acid group or to modify the compound's properties for further reactions, such as peptide synthesis. researchgate.net The product is typically isolated as a hydrochloride salt to maintain the stability of the amino group. nih.gov

A highly efficient and convenient method for this esterification involves the use of a trimethylchlorosilane (TMSCl)/methanol (B129727) system. researchgate.netnih.gov In this one-pot procedure, the amino acid is suspended in methanol, and TMSCl is added. TMSCl reacts in situ with methanol to generate anhydrous HCl, which acts as the catalyst for the esterification reaction. nih.gov The in situ generation of HCl avoids the use of corrosive gaseous hydrochloric acid. The reaction proceeds under mild, room-temperature conditions to give the desired amino acid methyl ester hydrochloride in good to excellent yields. researchgate.netnih.gov

Alternative methods include the use of thionyl chloride (SOCl₂) in methanol. In this process, thionyl chloride reacts with methanol to form methyl sulfite (B76179) and HCl, which again catalyzes the esterification. Following the reaction, the solvent is typically removed under reduced pressure, and the resulting crude product can be purified by crystallization, often by adding a less polar solvent like diethyl ether or tetrahydrofuran (B95107) to precipitate the hydrochloride salt. google.com

Table 3: Methods for the Synthesis of Methyl 2-Aminopent-4-ynoate Hydrochloride

| Reagent System | Conditions | Advantages | Reference(s) |

| Trimethylchlorosilane (TMSCl) / Methanol | Room Temperature | Mild conditions, high yield, one-pot reaction, convenient. | nih.gov, researchgate.net |

| Thionyl Chloride (SOCl₂) / Methanol | 0°C to Room Temperature | Effective for acid-catalyzed esterification, common laboratory method. | |

| HCl (gas) / Methanol | 0°C to Reflux | Traditional method, effective but involves handling hazardous gas. | nih.gov |

Biochemical and Molecular Applications of 2 Aminopent 4 Ynoic Acid Hydrochloride

Enzyme Mechanism and Metabolic Pathway Investigations

The utility of 2-Aminopent-4-ynoic acid hydrochloride in research is largely centered on its ability to act as a modulator of enzyme activity, which in turn allows for the detailed study of metabolic pathways.

2-Aminopent-4-ynoic acid hydrochloride functions primarily as an enzyme inhibitor. wikipedia.org An enzyme inhibitor is a molecule that binds to an enzyme and obstructs its activity. wikipedia.org The mechanism of action for this compound involves its terminal alkyne group, which can form covalent bonds with residues in the active site of a target enzyme, leading to its inhibition. This interaction is a key feature of its utility in biochemical studies, allowing it to block specific steps in a reaction pathway. While it is primarily known as an inhibitor, the concept of substrate inhibition also exists, where high concentrations of a substrate can lead to a decrease in enzyme activity. wikipedia.org

Amino acid metabolism is a central component of cellular function, involving the synthesis and breakdown of amino acids. These amino acids form a collective "amino acid pool" which the body uses for various processes, including the synthesis of proteins, creatine, hormones, and neurotransmitters. youtube.com By inhibiting enzymes that are crucial to these metabolic pathways, such as those involved in the transsulfuration pathway, 2-Aminopent-4-ynoic acid hydrochloride can be used to study the downstream effects on the availability of specific amino acids and the subsequent impact on protein synthesis and other metabolic functions.

Hydrogen sulfide (B99878) (H₂S) has been identified as a significant gaseous signaling molecule involved in physiological processes like vasodilation and inflammation. nih.govnih.gov A primary enzyme responsible for the endogenous production of H₂S is cystathionine-γ-lyase (CSE). nih.govnih.gov 2-Aminopent-4-ynoic acid hydrochloride (as D,L-Propargylglycine) is widely utilized in research as an inhibitor of CSE to probe the biological functions of this enzyme and the roles of H₂S in cellular regulation. nih.gov Dysregulation of H₂S metabolism is linked to various diseases, and inhibiting its production with compounds like PAG allows researchers to investigate these pathological processes. nih.gov

Enzyme Inhibition Studies

Detailed investigations have focused on the inhibitory effects of 2-Aminopent-4-ynoic acid hydrochloride and its derivatives on several key enzymes, providing insights into potential therapeutic applications and revealing details about enzyme structure and function.

Aldose reductase (ALR2) is an enzyme in the polyol pathway that becomes overactive during hyperglycemia and is implicated in the development of diabetic complications. nih.gov Consequently, ALR2 inhibition is a significant therapeutic target. nih.govnih.gov A major challenge for ALR2 inhibitors is achieving selectivity over the closely related enzyme aldehyde reductase (ALR1), as poor selectivity can lead to toxicity and other adverse effects. nih.govresearchgate.net

While 2-Aminopent-4-ynoic acid itself is not the primary inhibitor, its derivatives have shown significant promise as highly selective inhibitors of ALR2. Research into optically pure (S)-2-amino-5-arylpent-4-ynoic acids, which are derivatives, has demonstrated potent and selective inhibition of ALR2. researchgate.net

Table 1: Inhibitory Activity of (S)-2-amino-5-arylpent-4-ynoic acid Derivatives against ALR1 and ALR2 This table presents the IC₅₀ values, which represent the concentration of the inhibitor required to reduce enzyme activity by 50%. A lower IC₅₀ value indicates a more potent inhibitor. The Selectivity Index is calculated as the ratio of IC₅₀ (ALR1) / IC₅₀ (ALR2), where a higher value indicates greater selectivity for ALR2.

| Compound | ALR1 IC₅₀ (µM) | ALR2 IC₅₀ (µM) | Selectivity Index (ALR1/ALR2) |

| 3d | > 10 | 0.09 ± 0.01 | > 111 |

| 3h | > 10 | 0.041 ± 0.08 | > 243 |

| 3i | > 10 | 0.065 ± 0.07 | > 153 |

Data sourced from a study on optically pure (S)-2-amino-5-arylpent-4-ynoic acids. researchgate.net

2-Aminopent-4-ynoic acid, commonly known as propargylglycine (B1618536) (PAG), is a well-established inhibitor of cystathionine-γ-lyase (CSE), a pyridoxal-5'-phosphate (PLP)-dependent enzyme. nih.govnih.gov CSE is a key enzyme in the biosynthesis of hydrogen sulfide (H₂S). nih.gov The inhibition of CSE by PAG has been instrumental in studying the physiological roles of H₂S. nih.gov

However, while widely used, PAG is not perfectly selective for CSE. elsevierpure.com Studies have shown that it can also inhibit other PLP-dependent enzymes, including methionine γ-lyase (MGL) and L-alanine transaminase (ALT). nih.govresearchgate.net This lack of absolute selectivity is an important consideration when interpreting research findings that use PAG to probe CSE-specific pathways. elsevierpure.comresearchgate.net

Table 2: Inhibitory Concentration of Propargylglycine (PAG) against Cystathionine-γ-lyase (CSE)

| Inhibitor | Target Enzyme | IC₅₀ Value |

| D,L-Propargylglycine (PAG) | Cystathionine-γ-lyase (CSE) | 40 µM |

The IC₅₀ value was determined for the DL-isoform of PAG. nih.gov

Protease Inhibition and Specificity Profiling

The precise regulation of protease activity is fundamental to cellular health, and its dysregulation is linked to numerous diseases. nih.govnih.gov Consequently, the development of specific protease inhibitors is a major goal in drug discovery. 2-Aminopent-4-ynoic acid serves as a valuable scaffold in this pursuit, primarily due to the reactive nature of its terminal alkyne group, which can function as a "warhead" for covalent inhibitors. nih.govarizona.edu

Research has identified L-propargylglycine as an irreversible inhibitor of several pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzymes, including cystathionine (B15957) γ-lyase and certain aminotransferases. chemicalbook.comnih.gov The mechanism of inhibition involves the alkyne moiety forming a covalent adduct with the enzyme's active site, leading to inactivation. chemicalbook.com This mechanism-based inhibition highlights its potential for designing highly specific inhibitors targeting proteases that utilize a nucleophilic catalytic residue. nih.govnih.gov For example, the alkyne can act as an electrophile that covalently binds to a cysteine or serine nucleophile in a protease active site. arizona.edunih.gov

Beyond direct inhibition, 2-aminopent-4-ynoic acid is instrumental in the development of activity-based probes (ABPs) for protease specificity profiling. stanford.edunih.gov ABPs are powerful tools that covalently label active enzymes within complex biological samples, allowing for their detection and identification. stanford.edunih.gov The alkyne group on 2-aminopent-4-ynoic acid functions as a bioorthogonal handle. A peptide containing this amino acid can be designed to be recognized by a specific protease. After the ABP binds to the active enzyme, the alkyne handle can be "clicked" to a reporter tag, such as a fluorophore (e.g., rhodamine) or an affinity tag (e.g., biotin). stanford.eduresearchgate.net This two-step approach enables the visualization of active proteases via in-gel fluorescence or their enrichment and subsequent identification by mass spectrometry, providing a detailed profile of protease activity. stanford.edu

Peptide Synthesis and Modification

The incorporation of non-canonical amino acids is a key strategy for enhancing the properties of peptides. nbinno.comnih.gov 2-Aminopent-4-ynoic acid is particularly valuable in this context, offering a gateway to a wide array of chemical modifications that are not possible with natural amino acids.

Peptide-based drugs often suffer from limitations such as poor stability due to enzymatic degradation and short in-vivo half-lives. nih.gov The incorporation of unnatural amino acids like 2-aminopent-4-ynoic acid can help overcome these challenges by creating structures that are resistant to proteases. nbinno.com

The primary advantage of incorporating this amino acid is the versatility of its alkyne side chain for bioconjugation via click chemistry. chemimpex.comnbinno.com This allows for the precise, site-specific attachment of various functional moieties to the peptide, thereby creating advanced peptide-based therapeutics. nbinno.combachem.com

Examples of Modifications Enabled by 2-Aminopent-4-ynoic Acid:

| Modification Type | Attached Moiety | Therapeutic Purpose |

|---|---|---|

| PEGylation | Polyethylene (B3416737) Glycol (PEG) | Increases hydrodynamic size, prolongs circulation half-life, and reduces immunogenicity. frontiersin.org |

| Lipidation | Fatty Acids | Enhances binding to plasma proteins like albumin, extending duration of action. |

| Targeting | Targeting Ligands (e.g., antibodies, small molecules) | Directs the peptide therapeutic to specific tissues or cell types, increasing efficacy and reducing off-target effects. bachem.com |

| Drug Conjugation | Cytotoxic Drugs | Creates peptide-drug conjugates (PDCs) for targeted delivery of chemotherapy agents to cancer cells. bachem.com |

The integration of 2-aminopent-4-ynoic acid into a peptide sequence is achieved using well-established protocols for solid-phase peptide synthesis (SPPS), most commonly employing Fmoc (9-fluorenylmethoxycarbonyl) chemistry. sigmaaldrich.comnih.gov The process requires the use of the corresponding protected building block, Fmoc-L-propargylglycine . sigmaaldrich.comanaspec.comthermofisher.com

The synthesis proceeds in a stepwise manner on a solid support (resin). Each cycle of amino acid addition involves two main steps: the removal of the temporary Fmoc protecting group from the N-terminus of the growing peptide chain, followed by the coupling of the next Fmoc-protected amino acid.

General Steps for Incorporating Fmoc-L-propargylglycine in SPPS:

| Step | Procedure | Reagents | Purpose |

|---|---|---|---|

| 1. Resin Preparation | The solid support resin is swelled in a suitable solvent. | DMF (Dimethylformamide) | Prepares the resin for the synthesis by making reactive sites accessible. |

| 2. Deprotection | The Fmoc group on the N-terminus of the resin-bound peptide is removed. | 20% Piperidine in DMF | Exposes a free amine group for the next coupling reaction. nih.gov |

| 3. Activation | The carboxylic acid group of Fmoc-L-propargylglycine is activated. | Coupling reagents (e.g., HATU, HBTU) and a base (e.g., DIPEA). | Forms a highly reactive species that will readily form a peptide bond. |

| 4. Coupling | The activated Fmoc-L-propargylglycine is added to the resin. | - | The activated amino acid couples to the free amine on the growing peptide chain. |

| 5. Washing | The resin is thoroughly washed. | DMF, DCM (Dichloromethane) | Removes excess reagents and byproducts before the next cycle. |

This cycle is repeated until the desired peptide sequence is fully assembled. Finally, the completed peptide is cleaved from the resin and all side-chain protecting groups are removed using a strong acid cocktail, typically containing trifluoroacetic acid (TFA).

Non-ribosomal peptides (NRPs) are a diverse class of natural products synthesized by large, modular enzymes called non-ribosomal peptide synthetases (NRPSs), not by the ribosome. nih.govnih.gov A key feature of NRPS machinery is its ability to incorporate a vast array of monomers, including non-proteinogenic amino acids, D-amino acids, and fatty acids. nih.gov

The selection and activation of a specific amino acid are controlled by the adenylation (A) domain within an NRPS module. nih.govresearchgate.net While natural NRPS pathways incorporating 2-aminopent-4-ynoic acid have not been reported, the principles of synthetic biology allow for the engineering of these enzymatic assembly lines. springernature.com By modifying the substrate-binding pocket of an A-domain through targeted mutagenesis, it is theoretically possible to alter its specificity to recognize and activate 2-aminopent-4-ynoic acid. nih.govspringernature.com This would enable the programmed incorporation of this alkyne-containing amino acid into an NRP backbone, opening pathways to produce novel, "new-to-nature" peptides with unique structures and potentially new biological activities. springernature.com

The creation of peptide-oligonucleotide conjugates (POCs) is a critical strategy for improving the therapeutic potential and cellular delivery of oligonucleotides. nih.govmonash.edu The terminal alkyne of 2-aminopent-4-ynoic acid makes it an ideal component for creating POCs via CuAAC click chemistry. bachem.comnih.gov

The strategy involves two separate syntheses followed by a conjugation reaction. First, a peptide containing one or more 2-aminopent-4-ynoic acid residues is synthesized using SPPS. Concurrently, an oligonucleotide is synthesized with a modification that introduces an azide (B81097) group (e.g., at the 3' or 5' terminus). strath.ac.uk The alkyne-containing peptide and the azide-containing oligonucleotide are then reacted together in the presence of a copper(I) catalyst. nih.govstrath.ac.uk This reaction forms a highly stable and biologically inert triazole ring, covalently linking the two molecules. bachem.com This approach has been successfully used to attach cell-penetrating peptides (CPPs), such as the Tat peptide, to oligonucleotides, facilitating their transport across cell membranes. bachem.comstrath.ac.uk

Molecular Probes and Imaging Agents

Molecular probes are essential for studying biological processes, and the unique properties of 2-aminopent-4-ynoic acid make it a powerful building block for constructing such tools. nih.govnbinno.com Its alkyne side chain serves as a bioorthogonal chemical reporter, meaning it does not react with native functional groups found in biological systems but can be selectively modified with a complementary azide-functionalized molecule. chemimpex.comprecisepeg.com

This functionality is particularly exploited in the design of advanced activity-based probes (ABPs). stanford.eduresearchgate.net An ABP designed with 2-aminopent-4-ynoic acid can be used to profile enzyme activity directly in a cellular context. The process involves treating cells or lysates with the alkyne-containing probe, which binds to its target enzyme. Following this, the entire proteome is subjected to a click reaction with an azide-bearing reporter tag, such as a fluorophore for imaging or biotin (B1667282) for affinity purification. stanford.eduresearchgate.net This two-step labeling strategy allows for the sensitive and specific detection of active enzyme populations, providing insights into their function and regulation in health and disease. nih.gov

Radiotracers for In Vivo Imaging (e.g., PET, SPECT)

The development of novel radiotracers is crucial for advancing non-invasive imaging techniques like Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT). These imaging modalities rely on the detection of gamma rays emitted from radionuclides incorporated into biologically active molecules. Amino acid-based radiotracers are of particular interest for oncologic imaging due to the increased metabolic rate of cancer cells, which often involves elevated amino acid transport.

While direct radiolabeling of 2-Aminopent-4-ynoic acid hydrochloride itself is not extensively documented, its alkyne functionality makes it an ideal precursor for the synthesis of more complex radiolabeled molecules. A notable example is the synthesis of 2-amino-5-(4-[¹⁸F]fluorophenyl)pent-4-ynoic acid ([¹⁸F]FPhPA), a novel ¹⁸F-labeled amino acid for PET imaging. nih.gov In this approach, propargylglycine, a closely related compound, undergoes a Palladium-mediated Sonogashira cross-coupling reaction with 4-[¹⁸F]fluoroiodobenzene to yield the final radiotracer. nih.gov This synthetic strategy highlights the potential of 2-Aminopent-4-ynoic acid hydrochloride to serve as a scaffold for introducing radionuclides into a molecule.

The resulting radiotracer, L-[¹⁸F]FPhPA, has shown promising properties for imaging cancer. nih.gov Cellular uptake studies in murine breast cancer cells (EMT6) demonstrated significant radioactivity accumulation, which was found to be mediated by the Na⁺-dependent system ASC and the Na⁺-independent system L amino acid transporters. nih.gov Small animal PET imaging studies with EMT6 tumor-bearing mice revealed high tumor uptake of [¹⁸F]FPhPA, comparable to the established radiotracer O-(2-[¹⁸F]fluoroethyl)-L-tyrosine ([¹⁸F]FET). nih.gov

Table 1: Comparative in vivo data for [¹⁸F]FPhPA and [¹⁸F]FET in EMT6 tumor-bearing mice

| Radiotracer | Maximum Tumor SUV (60 min p.i.) | Muscle SUV (30 min p.i.) |

| [¹⁸F]FPhPA | 1.35 | 0.65 |

| [¹⁸F]FET | Not specified in abstract | 0.40 |

Data sourced from a study on the synthesis and evaluation of [¹⁸F]FPhPA. nih.gov

These findings underscore the utility of alkyne-containing amino acids like 2-Aminopent-4-ynoic acid hydrochloride in the design and synthesis of novel radiotracers for oncologic PET imaging. The ability to readily attach a radiolabel via click chemistry or cross-coupling reactions opens up avenues for creating a diverse library of imaging agents targeting various biological processes.

Bioorthogonal Labeling in Cellular and Organismal Environments

Bioorthogonal chemistry refers to chemical reactions that can occur within living systems without interfering with native biochemical processes. wikipedia.org This powerful technique allows for the specific labeling and visualization of biomolecules in their natural context. The terminal alkyne group of 2-Aminopent-4-ynoic acid hydrochloride makes it a prime candidate for bioorthogonal labeling through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. medchemexpress.com

The general strategy involves the metabolic incorporation of the unnatural amino acid, 2-Aminopent-4-ynoic acid, into proteins. Once incorporated, the alkyne handle can be selectively reacted with an azide-bearing probe molecule, such as a fluorescent dye or a purification tag. This approach has been widely used to study newly synthesized proteins in various biological settings.

While studies specifically detailing the use of 2-Aminopent-4-ynoic acid hydrochloride for cellular labeling are not abundant, the principles are well-established with similar non-canonical amino acids like L-azidohomoalanine (AHA) and azido-norleucine (ANL). These amino acids are introduced to cells or organisms, incorporated into proteins during translation, and subsequently detected via click chemistry. This method, often referred to as bioorthogonal non-canonical amino acid tagging (BONCAT), has been successfully applied in a range of cell types, tissues, and even whole organisms to investigate changes in the proteome during processes like memory formation.

The versatility of bioorthogonal labeling is further demonstrated by the ability to perform dual-labeling experiments. By using two different non-canonical amino acids with distinct reactive handles, researchers can simultaneously label and track two different sets of proteins within the same system. researchgate.net This allows for the chemoselective modification of a single protein at two distinct sites, opening up possibilities for more complex experimental designs. researchgate.net

The application of bioorthogonal labeling extends to various cell types, including KB, A549, U87MG, MCF-7, MDA-MB-468, and MDA-MB-436 cells, where azide groups have been successfully generated on the cell surface through metabolic glycoengineering and subsequently labeled using click chemistry. thno.org This demonstrates the broad applicability and robustness of bioorthogonal labeling strategies in diverse cellular environments.

Bioconjugation Strategies

Bioconjugation is the process of chemically linking two or more molecules, at least one of which is a biomolecule. 2-Aminopent-4-ynoic acid hydrochloride serves as a valuable reagent in this field, primarily due to its alkyne group, which readily participates in click chemistry reactions.

Modification of Functional Biomolecules

The ability to modify functional biomolecules with high specificity is essential for creating probes, therapeutic agents, and other tools for biological research. The alkyne group of 2-Aminopent-4-ynoic acid hydrochloride provides a convenient handle for such modifications.

A key application is the synthesis of folate-conjugates. medchemexpress.combioscience.co.uk Folate receptors are often overexpressed on the surface of cancer cells, making folate a useful targeting moiety for delivering drugs or imaging agents. By incorporating 2-Aminopent-4-ynoic acid into a peptide or other carrier molecule, an alkyne group is introduced, which can then be conjugated to an azide-modified folate molecule via a click reaction. This strategy allows for the targeted delivery of the payload to cancer cells.

Furthermore, 2-Aminopent-4-ynoic acid can be chemically modified itself to create a library of derivatives with diverse functionalities. For instance, optically pure (S)-2-amino-5-arylpent-4-ynoic acids have been synthesized through Sonogashira cross-coupling reactions. rsc.org This method allows for the attachment of various aryl groups to the terminal alkyne, creating a range of compounds with potentially new biological activities. In one study, these derivatives were found to be potent and selective inhibitors of aldose reductase, an enzyme implicated in diabetic complications. rsc.org

The modification of proteins through the incorporation of non-canonical amino acids is another powerful application. By introducing 2-Aminopent-4-ynoic acid into a protein's structure, a specific site for conjugation is created. This allows for the attachment of various molecules, such as polyethylene glycol (PEG) to improve protein stability and solubility, or cytotoxic drugs to create antibody-drug conjugates. Chemical modifications can sometimes occur in vitro during sample preparation, such as the ethylation of aspartate and glutamate, which can be identified through mass spectrometry. nih.gov Stress conditions can also induce chemical modifications in therapeutic proteins, including deamidation and oxidation. nih.gov

Preparation of Multivalent Neoglycoconjugates

Neoglycoconjugates are synthetic molecules containing carbohydrates linked to other molecules, such as proteins or lipids. They are invaluable tools for studying carbohydrate-protein interactions, which are central to many biological processes, including cell-cell recognition and pathogen binding. Multivalent neoglycoconjugates, which present multiple copies of a carbohydrate ligand, often exhibit significantly enhanced binding affinity to their target proteins due to the "cluster effect."

The synthesis of these complex structures often relies on efficient and reliable ligation methods, with click chemistry being a prominent choice. beilstein-journals.org The alkyne group of 2-Aminopent-4-ynoic acid hydrochloride makes it a suitable building block for constructing the scaffold of multivalent neoglycoconjugates.

A general strategy for preparing multivalent neoglycoconjugates involves a core scaffold functionalized with multiple alkyne groups. nih.gov This scaffold is then reacted with azide-modified carbohydrates in a copper-catalyzed click reaction to generate the final multivalent structure. While studies may not exclusively use 2-Aminopent-4-ynoic acid hydrochloride as the starting material for the scaffold, the underlying principle remains the same. For example, propargyl 3-tosylamino-2,3-dideoxysugars have been used as the alkyne-containing component in the synthesis of multivalent neoglycoconjugates. beilstein-journals.org The reaction conditions for the click conjugation are often optimized, with microwave irradiation being used to accelerate the reaction. beilstein-journals.org

Table 2: Catalyst systems for Huisgen cycloaddition in neoglycoconjugate synthesis

| Catalyst System | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Copper(I) iodide (10 mol %) | DMF | 70 | 20 | Trace |

| CuSO₄·5H₂O (10 mol %) + Sodium ascorbate (B8700270) (10 mol %) | t-BuOH/H₂O 1:1 | 70 | 20 | 46 |

| CuSO₄·5H₂O (10 mol %) + Sodium ascorbate (10 mol %) | DMF | 70 | 12 | 97 |

Data adapted from a study on the synthesis of multivalent neoglycoconjugates. beilstein-journals.org

The versatility of this approach allows for the creation of a wide range of neoglycoconjugates with varying carbohydrate ligands, scaffold architectures, and valencies. nih.gov This enables a systematic investigation of the structure-activity relationships governing carbohydrate-protein interactions and facilitates the development of potent inhibitors of these interactions.

Computational and Structural Biology Studies

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug design to understand how a potential drug molecule (ligand) might interact with a target enzyme.

Identification of Putative Binding Modes with Target Enzymes (e.g., Aldose Reductase)

A thorough search of existing scientific literature did not yield any studies that specifically detail the molecular docking of 2-Aminopent-4-ynoic acid hydrochloride with aldose reductase. Aldose reductase is a key enzyme in the polyol pathway, and its inhibition is a therapeutic target for preventing diabetic complications. acs.orgjapsonline.comnih.gov While numerous studies have explored the docking of various other inhibitors with aldose reductase to understand their binding mechanisms, similar research on 2-Aminopent-4-ynoic acid hydrochloride has not been published. acs.orgjapsonline.comnih.gov

Prediction of Inhibitor-Enzyme Interactions

Without molecular docking studies, it is not possible to predict the specific inhibitor-enzyme interactions between 2-Aminopent-4-ynoic acid hydrochloride and target enzymes like aldose reductase. Such predictions would typically include identifying key amino acid residues involved in hydrogen bonding, hydrophobic interactions, and other non-covalent forces that stabilize the ligand within the enzyme's active site.

Emerging Research Directions and Future Perspectives

Development of Novel Unnatural Amino Acids with Enhanced Structural Diversity

2-Aminopent-4-ynoic acid hydrochloride serves as a foundational scaffold for the synthesis of a new generation of unnatural amino acids (UAAs). nih.govpitt.edu Its intrinsic amino and carboxylic acid groups make it a versatile building block, while the terminal alkyne provides a reactive handle for a variety of chemical modifications. nih.govnih.gov This allows for the creation of peptides and proteins with tailored properties. profacgen.com

The primary application in this area is the use of 2-aminopent-4-ynoic acid in "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). profacgen.comspringernature.com This reaction allows for the efficient and specific conjugation of the amino acid to other molecules containing azide (B81097) groups, such as fluorescent probes, polymers, or drug molecules. profacgen.com This modular approach facilitates the rapid synthesis of new compounds and the creation of complex peptide conjugates. profacgen.comaiche.org

Furthermore, the incorporation of 2-aminopent-4-ynoic acid and its derivatives into peptide chains can introduce novel structural constraints and functionalities. These modifications can lead to peptides with enhanced stability against enzymatic degradation, improved biological activity, and altered conformational properties. profacgen.com Research in this area is focused on exploring different synthetic strategies, such as conformational restriction and isosteric replacements, to expand the chemical space of unnatural amino acids. The development of these novel UAAs is crucial for advancing drug discovery, protein engineering, and materials science. pitt.edunih.gov

Application in Metabolic Engineering and Synthetic Biology

The application of unnatural amino acids like 2-aminopent-4-ynoic acid hydrochloride is a growing area of interest in metabolic engineering and synthetic biology. nih.govresearchgate.net These fields aim to design and construct new biological parts, devices, and systems for useful purposes, such as the production of biofuels and pharmaceuticals. researchgate.netnih.gov The incorporation of UAAs into proteins can expand their functional diversity, enabling the engineering of enzymes with novel catalytic activities and regulatory properties. nih.govportlandpress.com

While specific research on the direct application of 2-aminopent-4-ynoic acid hydrochloride in these areas is still emerging, the general principles of UAA incorporation provide a framework for its potential uses. The biosynthesis of terminal alkyne-containing amino acids has been discovered in some bacteria, opening the door for the in vivo generation of proteins containing these reactive handles. springernature.comchemistryviews.orgacs.org

Table 1: Potential Applications of 2-Aminopent-4-ynoic acid hydrochloride in Metabolic Engineering and Synthetic Biology

| Area of Application | Potential Role of 2-Aminopent-4-ynoic acid hydrochloride | Key Enabling Technologies | Potential Outcomes |

| Enzyme Engineering | Introduction of novel catalytic or binding sites. portlandpress.com | Site-specific incorporation of UAAs. profacgen.comportlandpress.com | Enzymes with enhanced stability, activity, or altered substrate specificity. nih.gov |

| Biosensor Development | Creation of proteins that signal the presence of specific molecules. | Genetic code expansion to incorporate fluorescent or reactive UAAs. nih.gov | Real-time monitoring of metabolites in engineered pathways. nih.govfrontiersin.org |

| Pathway Optimization | Probing and modulating metabolic pathways. nih.gov | Isotope-labeled UAAs for metabolic flux analysis. plos.org | Identification of bottlenecks and optimization of production yields. |

| Biomaterial Synthesis | Cross-linking of proteins to create novel materials. | "Click chemistry" reactions with the alkyne group. profacgen.com | Hydrogels, films, and scaffolds with tailored mechanical and biological properties. |

The exploitation of metathesis enzymes in vivo represents a frontier in synthetic biology. While cross-metathesis has been demonstrated with the amino acid homoallylglycine, the development of similar enzymatic reactions for alkyne-containing amino acids like 2-aminopent-4-ynoic acid is an area of active research. frontiersin.org The ability to perform such reactions within a living cell would allow for the synthesis of complex molecules and the modification of proteins in their native environment.

The redesign of central metabolism and hydrocarbon biosynthesis pathways is a key goal of metabolic engineering, particularly for the production of biofuels and other valuable chemicals. nih.govyoutube.com The incorporation of unnatural amino acids into the enzymes of these pathways could be a strategy to enhance their efficiency and alter their product profiles. nih.govnih.gov For instance, modifying the active site of an enzyme with a UAA could improve its catalytic activity or change its substrate specificity, leading to higher yields of desired products. portlandpress.com While the direct use of 2-aminopent-4-ynoic acid in hydrocarbon biosynthesis has not been extensively reported, the general strategies of synthetic biology provide a roadmap for its potential application in engineering microbial factories for chemical production. researchgate.netnih.gov

Advanced Drug Discovery and Pharmaceutical Development Applications

2-Aminopent-4-ynoic acid hydrochloride is a valuable tool in modern drug discovery and pharmaceutical development. medchemexpress.comnih.gov Its unique chemical properties allow for its use as a building block for novel therapeutic agents and as a probe to study biological processes. nih.govnih.gov

Combinatorial chemistry is a powerful technique for generating large libraries of compounds for high-throughput screening to identify new drug leads. aiche.org 2-Aminopent-4-ynoic acid, with its reactive alkyne group, is an ideal building block for creating focused combinatorial libraries. chemistryviews.org By combining this amino acid with a diverse set of azide-containing molecules through click chemistry, researchers can rapidly synthesize a wide array of structurally related compounds. jove.comnih.gov This approach accelerates the discovery of "hit" compounds that can be further optimized into lead candidates. youtube.com The ability to generate diverse chemical libraries with a wide range of molecular structures and properties is a key advantage of using this amino acid in combinatorial synthesis. jove.com

The pharmacological profile of a drug candidate, including its lipophilicity and water solubility, is a critical determinant of its efficacy and safety. youtube.comnih.gov Unfavorable physicochemical properties can lead to poor absorption, distribution, metabolism, and excretion (ADME). The conjugation of drugs to amino acids is a well-established strategy to improve these properties. nih.govjddtonline.info

The incorporation of 2-aminopent-4-ynoic acid or its derivatives into a drug molecule can modulate its lipophilicity and water solubility. nih.govtue.nl For instance, conjugating a highly lipophilic drug to this amino acid can increase its aqueous solubility, potentially improving its bioavailability. jddtonline.infojddtonline.info Conversely, the alkyne group can be used as a handle to attach lipophilic moieties to a drug, which can be advantageous for targeting the intestinal lymphatic system or for enhancing membrane permeability. nih.govyoutube.com The ability to fine-tune these properties through chemical modification is a key aspect of lead optimization in drug discovery. nih.govyoutube.com

Development of Protein-Protein Interaction Modulators

The modulation of protein-protein interactions (PPIs) represents a promising frontier in therapeutic development, aiming to control cellular processes by selectively interfering with or stabilizing the formation of protein complexes. However, targeting PPIs with small molecules is notoriously challenging due to the typically large, flat, and featureless interfaces between interacting proteins. dovepress.com Non-natural amino acids, such as 2-Aminopent-4-ynoic acid hydrochloride, are emerging as powerful tools in strategies designed to overcome these hurdles.

Incorporated into peptides, 2-Aminopent-4-ynoic acid provides a unique functional handle—the terminal alkyne—that can be leveraged to create sophisticated peptidomimetics. These are molecules designed to mimic the structure of natural peptide sequences that are critical for a specific PPI. One of the most innovative applications is in the generation of "stapled peptides." dovepress.comresearchgate.netnih.govexplorationpub.com In this technique, the alkyne group of 2-Aminopent-4-ynoic acid can be reacted with an azide group on another amino acid within the same peptide chain via an intramolecular click reaction. This creates a covalent bridge, or "staple," that locks the peptide into its bioactive conformation, often an α-helix. nih.govnih.gov

This conformational constraint can significantly enhance the peptide's binding affinity for its target protein, improve its stability against proteolytic degradation, and increase its ability to penetrate cell membranes to reach intracellular targets. dovepress.comnih.govexplorationpub.com By mimicking key helical domains, these stapled peptides can effectively disrupt disease-relevant PPIs that were previously considered "undruggable." dovepress.comnih.gov The positioning of the staple is critical to ensure it stabilizes the desired structure without interfering with the key residues that form the interaction hotspot. explorationpub.com

The table below summarizes strategies for modulating PPIs and highlights the specific role that a versatile building block like 2-Aminopent-4-ynoic acid hydrochloride can play.

| PPI Modulation Strategy | Mechanism | Role of 2-Aminopent-4-ynoic acid hydrochloride |

| Peptidomimetics | Synthetic peptides designed to mimic the binding interface of a protein partner, acting as competitive inhibitors. nih.gov | Serves as a non-natural amino acid building block. The alkyne group allows for further modification or conjugation. |

| Stapled Peptides | Peptides are conformationally constrained by a synthetic brace ("staple") to maintain a bioactive secondary structure (e.g., α-helix). dovepress.comnih.gov | Provides an alkyne handle for intramolecular cyclization via click chemistry to form the stabilizing staple. nih.gov |

| Fragment-Based Ligand Discovery | Small chemical fragments are screened for weak binding to the target, then linked or optimized to create a higher-affinity lead. | The alkyne group can serve as a reactive partner in fragment linking strategies using click chemistry. |

Expanding the Scope of Click Chemistry in Biological Systems

Click chemistry refers to a class of reactions that are rapid, high-yielding, and highly specific, producing minimal byproducts. medchemexpress.com Its bioorthogonal variants are capable of proceeding within complex biological environments—even inside living cells—without cross-reacting with native biomolecules. nih.govrsc.org 2-Aminopent-4-ynoic acid hydrochloride is a key reagent in this field, valued for its terminal alkyne group which serves as a bioorthogonal handle. medchemexpress.comiris-biotech.de

The most prominent application of this compound is in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction forms a stable triazole linkage between an alkyne (from 2-Aminopent-4-ynoic acid) and an azide-modified molecule. medchemexpress.comiris-biotech.de This allows for the precise and covalent attachment of reporter molecules, such as fluorophores or affinity tags like biotin (B1667282), to biomolecules that have been modified to contain the amino acid.

A significant expansion of click chemistry's scope in living systems came with the development of copper-free alternatives to circumvent the cytotoxicity associated with copper catalysts. rsc.org Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) utilizes strained cyclooctynes that react spontaneously with azides, eliminating the need for a metal catalyst and making the reaction truly biocompatible for in vivo studies. rsc.org While 2-Aminopent-4-ynoic acid's terminal alkyne is ideal for CuAAC, its functional group is central to the alkyne-azide reaction pair that underpins the entire field, including the development of reagents for SPAAC.

The following table compares the two major types of azide-alkyne click chemistry relevant to biological systems.

| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |

| Reactants | Terminal Alkyne + Azide | Strained Cyclooctyne (B158145) + Azide |

| Catalyst | Copper(I) salt (e.g., CuBr, CuSO₄ with a reducing agent) | None required |

| Reaction Speed | Very fast with catalyst | Fast, dependent on the specific strained alkyne used |

| Biocompatibility | Limited in living cells due to copper toxicity | Excellent, widely used for in vivo labeling rsc.org |

| Typical Use Case | In vitro conjugation, fixed cells, proteomics lysates | Live-cell imaging, in vivo labeling of biomolecules rsc.org |

Proteomics and Nucleic Acid Research Applications

The ability to introduce a bioorthogonal alkyne handle into biomolecules has revolutionized the fields of proteomics and nucleic acid research. jenabioscience.com These techniques allow for the study of complex biological processes in their native context.

In proteomics, 2-Aminopent-4-ynoic acid and its analogs like L-Homopropargylglycine (L-HPG) can be used for metabolic labeling. jenabioscience.com When added to cell culture media, these amino acids are taken up by cells and incorporated into newly synthesized proteins during translation. jenabioscience.comnih.gov This embeds a latent alkyne tag throughout the proteome. Following this, researchers can lyse the cells and use a "click" reaction to attach an azide-functionalized reporter tag. For example, clicking on a biotin-azide allows for the affinity purification and enrichment of the newly made proteins, which can then be identified and quantified by mass spectrometry. nih.gov This label-free quantitative proteomics approach provides a powerful snapshot of protein dynamics in response to various stimuli. frontiersin.orgfrontiersin.org

In nucleic acid research, a similar bioorthogonal strategy is employed. While the amino acid itself is not incorporated into DNA or RNA, the underlying click chemistry is the same. Nucleoside analogs modified with an alkyne group, such as 5-ethynyl-2'-deoxyuridine (B1671113) (EdU), are incorporated into newly synthesized DNA during cell proliferation. biosynth.comresearchgate.net The genomic DNA is now labeled with alkyne handles. Subsequent detection with an azide-fluorophore via a click reaction allows for robust visualization of DNA synthesis, a key marker of cell division and proliferation. biosynth.com Conversely, if a nucleic acid is labeled with an azide, a probe containing the 2-aminopent-4-ynoic acid structure could be used for detection. This two-step labeling approach offers higher sensitivity and is less harsh on cellular components than previous methods. biosynth.comnih.govrsc.org

The general workflow for these applications is outlined below.

| Step | Proteomics Application | Nucleic Acid Application |

| 1. Label Incorporation | Cells are cultured with an alkyne-containing amino acid (e.g., a propargylglycine (B1618536) derivative), which is incorporated into new proteins. jenabioscience.comnih.gov | Cells are cultured with an alkyne-modified nucleoside (e.g., EdU), which is incorporated into newly synthesized DNA/RNA. biosynth.comresearchgate.net |

| 2. Sample Preparation | Cells are lysed to release the alkyne-labeled proteome. | Cells are fixed and permeabilized to allow access to the alkyne-labeled DNA/RNA. researchgate.net |

| 3. Bioorthogonal Reaction | An azide-functionalized reporter (e.g., Azide-Biotin, Azide-Fluorophore) is added and "clicked" to the alkyne-labeled proteins. | An azide-functionalized fluorophore is "clicked" to the alkyne-labeled nucleic acids. biosynth.com |

| 4. Analysis | Biotin-tagged proteins are enriched and analyzed by mass spectrometry. Fluorophore-tagged proteins are visualized by microscopy. | Fluorophore-labeled cells are analyzed by fluorescence microscopy or flow cytometry to quantify proliferation. biosynth.com |

Q & A

Q. What are the standard synthetic routes for preparing 2-Aminopent-4-ynoic acid hydrochloride, and what reaction conditions are critical for optimizing yield?

The synthesis typically involves a nucleophilic substitution reaction starting with L-alanine and propargyl bromide under basic conditions (e.g., NaOH or K₂CO₃). The alkyne group is introduced via propargyl bromide, followed by hydrochloride salt formation using HCl. Key variables include reaction temperature (room temperature to mild heating), base concentration, and stoichiometric control to minimize side reactions. Post-synthesis purification via recrystallization or column chromatography is essential to isolate the enantiomerically pure compound .

Q. Which analytical techniques are most effective for characterizing 2-Aminopent-4-ynoic acid hydrochloride and verifying its structural integrity?

- NMR Spectroscopy : Confirm stereochemistry (e.g., (S)-configuration) and alkyne proton signals (δ ~2.5–3.5 ppm).

- IR Spectroscopy : Identify characteristic stretches (e.g., alkyne C≡C ~2100 cm⁻¹, amino group ~3300 cm⁻¹).

- Mass Spectrometry : Validate molecular weight (149.58 g/mol for the hydrochloride salt).

- HPLC : Assess purity (>97%) and enantiomeric excess .

Q. What is the biological significance of 2-Aminopent-4-ynoic acid hydrochloride in metabolic pathway studies?

The compound selectively inhibits aldose reductase (ALR2), an enzyme implicated in diabetic complications like neuropathy. It reduces sorbitol accumulation under hyperglycemic conditions by competitively binding to ALR2’s active site, as shown in in vitro assays .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the compound’s enzyme inhibition potency and selectivity (e.g., ALR2 vs. ALR1)?

- IC₅₀ Determination : Use in vitro enzymatic assays with recombinant ALR2 and ALR1. Measure inhibition kinetics under varying substrate (e.g., glucose) and inhibitor concentrations.

- Selectivity Ratio : Calculate ALR2/ALR1 IC₅₀ ratios (e.g., 10:1 for Compound A in ).

- Molecular Docking : Perform computational modeling (e.g., AutoDock Vina) to analyze hydrogen bonding and hydrophobic interactions stabilizing the inhibitor-enzyme complex .

Q. How should researchers address discrepancies in reported IC₅₀ values across studies?

Contradictions may arise from assay conditions (e.g., pH, temperature) or enzyme sources (recombinant vs. tissue-extracted). To resolve:

- Standardize protocols (e.g., uniform substrate concentration, buffer systems).

- Validate results with orthogonal methods (e.g., isothermal titration calorimetry).

- Cross-reference with structural analogs (e.g., (S)-2-Aminobutyric acid derivatives) to identify substituents affecting potency .

Q. What strategies optimize the synthetic yield of 2-Aminopent-4-ynoic acid hydrochloride while minimizing byproducts?

- Reaction Optimization : Screen bases (e.g., K₂CO₃ vs. NaOH) to enhance nucleophilicity without hydrolyzing the alkyne.

- Solvent Selection : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates.

- Workup Adjustments : Acidify the reaction mixture gradually to precipitate the hydrochloride salt and reduce degradation .

Q. How can comparative studies with structural analogs improve understanding of structure-activity relationships (SAR)?

- Analog Synthesis : Prepare derivatives with modified alkyne positions (e.g., 4-pentynoic vs. 4-hexynoic acid) or substituents (e.g., fluorine at the α-carbon).

- Biological Testing : Compare IC₅₀ values and selectivity ratios. For example, (S)-2-Aminopent-4-ynoic acid hydrochloride shows higher ALR2 affinity than its saturated counterpart, (S)-2-Aminopentanoic acid hydrochloride, due to the alkyne’s electronic effects .

Methodological Guidance

- Enantiomeric Purity : Use chiral HPLC with a cellulose-based column to resolve (S)- and (R)-enantiomers.

- In Vivo Testing: Administer the compound in diabetic rodent models (e.g., streptozotocin-induced) to assess in vivo efficacy and pharmacokinetics.

- Safety Protocols : Handle with PPE due to acute toxicity risks (Category 4 for oral/dermal/inhalation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.